molecular formula C20H20BrNO2S B13876211 6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

Cat. No.: B13876211
M. Wt: 418.3 g/mol
InChI Key: IVYPRVVLSWXMBW-UHFFFAOYSA-N
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Description

6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a bromine atom, a cyclohexylmethoxy group, and a thiophene ring attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one typically involves multiple steps, including bromination, etherification, and cyclization reactions. One common method starts with the bromination of a quinoline derivative, followed by the introduction of the cyclohexylmethoxy group through an etherification reaction. The thiophene ring is then introduced via a cyclization reaction under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and advanced purification techniques is also common in industrial settings to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in a de-brominated product.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: De-brominated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of functionalized quinoline derivatives.

Mechanism of Action

The mechanism of action of 6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-bromo-4-chlorothieno[2,3-d]pyrimidine: Another brominated heterocyclic compound with potential biological activities.

    6-bromo-4-ethoxyethylthio quinazoline: Known for its antifungal properties.

    6-bromo-4-hydroxy-2,3-tetramethylene-3,4-dihydroquinazoline: Studied for its structural and biological properties.

Uniqueness

6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one is unique due to its combination of a bromine atom, a cyclohexylmethoxy group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C20H20BrNO2S

Molecular Weight

418.3 g/mol

IUPAC Name

6-bromo-4-(cyclohexylmethoxy)-3-thiophen-2-yl-1H-quinolin-2-one

InChI

InChI=1S/C20H20BrNO2S/c21-14-8-9-16-15(11-14)19(24-12-13-5-2-1-3-6-13)18(20(23)22-16)17-7-4-10-25-17/h4,7-11,13H,1-3,5-6,12H2,(H,22,23)

InChI Key

IVYPRVVLSWXMBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=C(C(=O)NC3=C2C=C(C=C3)Br)C4=CC=CS4

Origin of Product

United States

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